![molecular formula C14H12ClN3O3 B1667221 2-氯-4-[(7r,7as)-7-羟基-1,3-二氧代四氢-1h-吡咯并[1,2-c]咪唑-2(3h)-基]-3-甲基苯甲腈 CAS No. 627530-84-1](/img/structure/B1667221.png)
2-氯-4-[(7r,7as)-7-羟基-1,3-二氧代四氢-1h-吡咯并[1,2-c]咪唑-2(3h)-基]-3-甲基苯甲腈
描述
The compound “2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile” is also known as BMS-564929 . It is an investigational therapeutic agent built to be a selective androgen receptor modulator (SARM). So far, it has been developed by Bristol-Myers Squibb for the symptomatic treatment of andropause .
Molecular Structure Analysis
The molecular formula of the compound is C14H12ClN3O3 . The exact structure and conformation would require more detailed analysis, which is beyond my current capabilities.Physical And Chemical Properties Analysis
The molecular weight of the compound is 305.71 g/mol . More detailed physical and chemical properties would require additional information or analysis.科学研究应用
- BMS-564929 is an investigational therapeutic agent designed as a selective androgen receptor modulator (SARM). It has been developed by Bristol-Myers Squibb for the symptomatic treatment of andropause .
- BMS-564929 exhibits potent anabolic activity in skeletal muscle. In dose-response studies with castrated male rats, it was significantly more potent than testosterone in stimulating the growth of the levator ani muscle .
- Unlike testosterone, which can stimulate prostate growth, BMS-564929 shows high selectivity for muscle tissue over the prostate. This property minimizes the risk of unwanted prostate effects .
- Specific contacts within the ligand-binding domain contribute to its tissue selectivity and coregulatory protein recruitment .
- Overcoming the inconvenience of injectable testosterone, an oral formulation could enhance patient compliance .
- BMS-564929 and other SARM compounds can be screened using a high-throughput assay. This method is useful for routine screening in sports and livestock animals .
Selective Androgen Receptor Modulator (SARM)
Muscle Anabolism
Prostate Hypostimulation
Unique Binding Interactions
Safety and Oral Administration
High-Throughput Screening Tool
作用机制
Target of Action
BMS-564929, also known as 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile, is an investigational therapeutic agent designed to be a selective androgen receptor modulator (SARM) . The primary target of BMS-564929 is the androgen receptor (AR) .
Mode of Action
BMS-564929 binds to the androgen receptor with a Ki of 2.11±0.16 nM . It is a highly potent and selective AR agonist, exhibiting selectivity for ARs over estrogen, glucocorticoid, and mineralocorticoid receptors .
Biochemical Pathways
This includes pathways involved in muscle growth and maintenance, bone density, and other physiological processes regulated by androgens .
Pharmacokinetics
It has been reported that bms-564929 exhibits favorable pharmacokinetics and has the potential for use at a very low dose (003mg) .
Result of Action
BMS-564929 has been shown to counteract the decrease in muscle mass over time in castrated rats, and at higher doses, it even increased muscle mass, without significantly affecting prostate tissue . This suggests that BMS-564929 could have potential therapeutic benefits in conditions associated with muscle wasting or age-related decline in muscle mass .
Action Environment
As an orally active compound, factors such as gastrointestinal pH, presence of food, and individual variations in metabolism could potentially influence its action, efficacy, and stability .
属性
IUPAC Name |
4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJORAMIZFOODM-PWSUYJOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432357 | |
Record name | (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methyl-4-[(7R,7AS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]benzonitrile | |
CAS RN |
627530-84-1 | |
Record name | 2-Chloro-3-methyl-4-[(7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627530-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BMS-564929 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627530841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-564929 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 627530-84-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BMS-564929 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BLW27W4X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of BMS-564929 and how does it differ from testosterone?
A: BMS-564929 exerts its effects by selectively binding to the androgen receptor (AR), a protein that regulates gene expression upon binding to androgens like testosterone (T) and dihydrotestosterone (DHT) [, ]. While both BMS-564929 and T activate the AR, BMS-564929 demonstrates a significantly higher potency in stimulating muscle growth compared to the prostate, unlike T [, ]. This suggests a tissue-selective effect, potentially due to differences in ligand-dependent recruitment of coactivators to the AR transcription complex in different tissues [].
Q2: How does the binding of BMS-564929 to the androgen receptor differ from that of DHT?
A: X-ray crystallography studies revealed that while BMS-564929 binds to the AR ligand binding domain similarly to DHT, there are key differences in their binding interactions [, ]. Notably, BMS-564929 establishes unique contacts with specific helices within the ligand binding domain, potentially influencing coregulatory protein recruitment and contributing to its tissue-selective effects [].
Q3: What evidence supports the tissue selectivity of BMS-564929?
A: Studies in castrated rats demonstrate that BMS-564929 exhibits a greater dose-dependent effect on the bulbocavernosus levator ani muscle compared to the prostate, indicating muscle selectivity []. This effect is significantly stronger than that observed with testosterone, which does not show such selectivity [, ]. Additionally, pharmacological studies suggest that alternative mechanisms, aside from AR binding, are unlikely to contribute to the observed tissue selectivity of BMS-564929 [].
Q4: What are the potential benefits of the tissue selectivity displayed by BMS-564929?
A: The tissue selectivity of BMS-564929 holds promise for potential therapeutic applications, particularly in addressing age-related functional decline []. By selectively targeting the AR in muscle tissue, BMS-564929 could offer the benefits of testosterone on muscle growth and strength without the undesirable side effects associated with its action on the prostate [, ].
Q5: What analytical techniques have been employed to study BMS-564929?
A: Several analytical methods have been used to characterize and quantify BMS-564929. X-ray crystallography has been crucial in elucidating its binding interactions with the AR ligand binding domain [, ]. Additionally, high-resolution/high accuracy orbitrap mass spectrometry has been employed to study its dissociation behavior after negative and positive electrospray ionization, providing valuable information about its structure and fragmentation patterns []. Furthermore, a semi-quantitative UHPLC-MS/MS method has been developed for monitoring BMS-564929 in blood samples, enabling its detection at low concentrations in biological matrices [].
Q6: What are the potential long-term effects and safety concerns associated with BMS-564929?
A: As a relatively new compound, the long-term effects of BMS-564929 are not fully understood. While it demonstrates tissue selectivity in preclinical studies, there are concerns about potential off-target effects and the possibility of undesired long-term consequences on other organ systems, including the prostate and the hypothalamic-pituitary axis []. Extensive research, including long-term clinical trials, is necessary to fully evaluate its safety profile in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。